(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone
Description
(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone is a thiomorpholine-derived ketone featuring a fluorinated and methyl-substituted aromatic ring. Its molecular formula is C₁₂H₁₄FNO₂S, with a molecular weight of 255.31 g/mol (calculated). Thiomorpholino methanones are widely used as intermediates in medicinal chemistry, particularly in fragment-based drug design and enzyme inhibition studies . The fluorine and methyl substituents on the phenyl ring modulate electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C12H14FNOS |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
(5-fluoro-2-methylphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14FNOS/c1-9-2-3-10(13)8-11(9)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
CLNPZNBDHUFJME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)N2CCSCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Thiomorpholino methanones exhibit diverse biological and physicochemical properties depending on aryl substituents. Key analogs include:
Spectroscopic Trends
- Thiomorpholino protons: Resonate at δ 2.6–4.0 ppm (e.g., δ 2.64–3.82 for bridging methylenes) .
- Aromatic protons: Shift depending on substituents. Electron-withdrawing groups (e.g., NO₂) deshield protons (δ 7.5–8.0), while electron-donating groups (e.g., OCH₃) shield them (δ 6.6–7.4) .
Biological Activity
(5-Fluoro-2-methylphenyl)(thiomorpholino)methanone is a compound of significant interest due to its potential biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
The synthesis of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone typically involves multi-step organic reactions that incorporate fluorinated aromatic components and thiomorpholine. The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12FNOS |
| Molecular Weight | 225.28 g/mol |
| CAS Number | [Not provided in sources] |
| IUPAC Name | (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone |
Biological Activity
Research has indicated that (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition.
In Vitro Studies
-
Anticancer Activity :
- The compound has shown potent inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range, indicating strong antiproliferative properties .
- Mechanistic studies suggest that the compound may interfere with nucleotide metabolism, possibly through intracellular conversion to active metabolites .
-
Enzyme Inhibition :
- Investigations into the compound's interaction with specific enzymes have demonstrated its ability to inhibit certain pathways relevant to tumor growth and proliferation. This inhibition is often linked to the modulation of signaling pathways involved in cell survival and apoptosis.
The proposed mechanism of action for (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone involves:
- Targeting Enzymatic Pathways : The compound may bind to enzymes involved in nucleotide synthesis or metabolism, thereby disrupting normal cellular functions.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
Recent studies have highlighted the potential therapeutic applications of (5-Fluoro-2-methylphenyl)(thiomorpholino)methanone:
- A study demonstrated that this compound, when combined with other chemotherapeutic agents, enhanced overall efficacy against resistant cancer cell lines .
- Another investigation focused on its role as a precursor in drug development, showcasing its utility in synthesizing more complex molecules with enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
